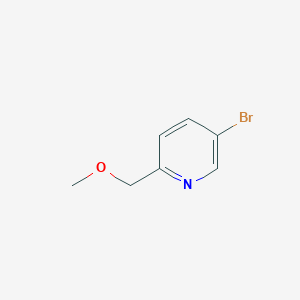

5-Bromo-2-(methoxymethyl)pyridine

Vue d'ensemble

Description

5-Bromo-2-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H8BrNO . It is used as a building block in the synthesis of various pharmaceutical and chemical compounds .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(methoxymethyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 5th position and a methoxymethyl group at the 2nd position . The molecular weight of the compound is 202.05 .Physical And Chemical Properties Analysis

5-Bromo-2-(methoxymethyl)pyridine is a light yellow liquid . It has a boiling point of 80 °C/12 mmHg, a density of 1.453 g/mL at 25 °C, and a refractive index of 1.555 . It also has a flash point of 205 °F .Applications De Recherche Scientifique

Building Block for Bioactive Compounds

5-Bromo-2-(methoxymethyl)pyridine can serve as a building block for the synthesis of bioactive compounds . For instance, it can be used to construct the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Suzuki Cross-Coupling Reactions

This compound plays a crucial role in Suzuki cross-coupling reactions . It can be used directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce novel pyridine derivatives . These derivatives have been studied using Density Functional Theory (DFT) methods for their potential as chiral dopants for liquid crystals .

Synthesis of Pyridine-Based Derivatives

5-Bromo-2-(methoxymethyl)pyridine is used in the efficient synthesis of novel pyridine-based derivatives . These derivatives have shown promising biological activities, including anti-thrombolytic and biofilm inhibition .

Quantum Mechanical Investigations

The compound and its derivatives have been studied using quantum mechanical investigations . These studies help in understanding the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .

Biological Activities

The pyridine derivatives synthesized using 5-Bromo-2-(methoxymethyl)pyridine have shown significant biological activities . For instance, one of the compounds exhibited a high percentage lysis value against clot formation in human blood .

Commercial Availability

5-Bromo-2-(methoxymethyl)pyridine is commercially available and can be procured from various suppliers for scientific research needs . This makes it a readily accessible compound for various research applications.

Safety and Hazards

5-Bromo-2-(methoxymethyl)pyridine is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

5-Bromo-2-(methoxymethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 5-Bromo-2-(methoxymethyl)pyridine interacts with the palladium catalyst through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 5-Bromo-2-(methoxymethyl)pyridine molecule) from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound affects. This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of 5-Bromo-2-(methoxymethyl)pyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds from simpler precursors .

Propriétés

IUPAC Name |

5-bromo-2-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONDTBMHNVZMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

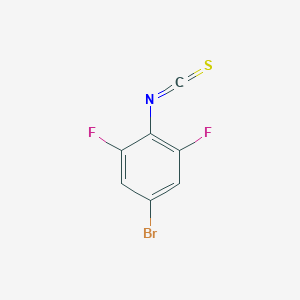

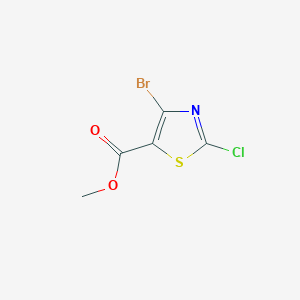

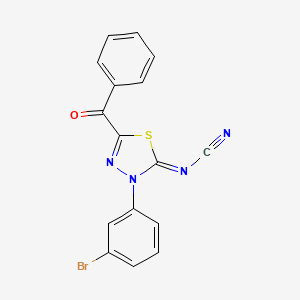

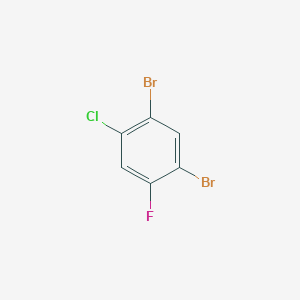

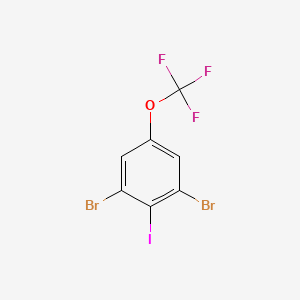

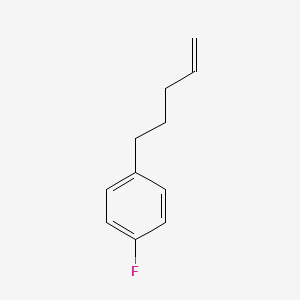

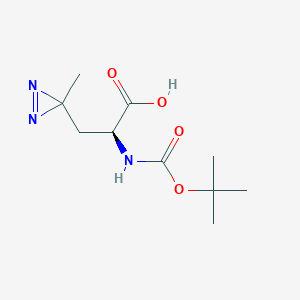

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol](/img/structure/B3196727.png)

![1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B3196730.png)

![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide](/img/structure/B3196733.png)